molecular formula C7H8N2O B12412201 N-Methylnicotinamide-d4

N-Methylnicotinamide-d4

Cat. No.: B12412201
M. Wt: 140.18 g/mol
InChI Key: ZYVXHFWBYUDDBM-QFFDRWTDSA-N
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Description

N-Methylnicotinamide-d4 is a deuterium-labeled derivative of N-Methylnicotinamide, an endogenous metabolite involved in nicotinamide metabolism. This compound is primarily used in scientific research as a stable isotope for tracing and quantification purposes. The deuterium labeling allows for precise tracking in metabolic studies, making it a valuable tool in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylnicotinamide-d4 is synthesized by incorporating deuterium into N-Methylnicotinamide. The process typically involves the methylation of nicotinamide using deuterated methylating agents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms without affecting the overall structure of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to achieve a product with a deuterium incorporation rate of over 98% .

Chemical Reactions Analysis

Types of Reactions

N-Methylnicotinamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-Methyl-3-pyridinecarboxamide .

Scientific Research Applications

N-Methylnicotinamide-d4 has a wide range of applications in scientific research:

Mechanism of Action

N-Methylnicotinamide-d4 exerts its effects by participating in the nicotinamide metabolism pathway. It is methylated by nicotinamide N-methyltransferase, using S-adenosyl-L-methionine as the methyl donor. This reaction produces S-adenosyl-L-homocysteine and this compound. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylnicotinamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise metabolic tracing. This makes it a valuable tool in research applications where accurate quantification and tracking are essential .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2,4,5,6-tetradeuterio-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10)/i2D,3D,4D,5D

InChI Key

ZYVXHFWBYUDDBM-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NC)[2H]

Canonical SMILES

CNC(=O)C1=CN=CC=C1

Origin of Product

United States

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